AMN082 free base

mGluR7 cAMP inhibition GTPγS binding

AMN082 free base is the definitive mGluR7 allosteric agonist for unambiguous target attribution. Unlike orthosteric agonists (e.g., L-AP4), it activates mGluR7 via a distinct transmembrane-domain binding site with ≥4.5-fold selectivity at 10 µM (140% vs. 18% activation over mGluR4), eliminating confounding activation of mGluR4, mGluR6, and mGluR8. Supplied as ≥98% pure crystalline solid with validated oral bioavailability and blood-brain barrier penetration (peak brain 339 ng/g at 30 min). Essential for cAMP/GTPγS assays, electrophysiology, and in vivo anxiety/stress/addiction models where mGluR7 specificity is paramount. Note: rapid metabolism to SERT-active Met-1 (t1/2 <1 min) requires dose-timing controls.

Molecular Formula C28H30Cl2N2
Molecular Weight 465.46
CAS No. 83027-13-8; 97075-46-2
Cat. No. B2956978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMN082 free base
CAS83027-13-8; 97075-46-2
Molecular FormulaC28H30Cl2N2
Molecular Weight465.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H
InChIKeyYRQCDCNQANSUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





AMN082 Free Base CAS 83027-13-8: mGluR7 Allosteric Agonist for Neuroscience Research


AMN082 free base (N,N′-dibenzhydrylethane-1,2-diamine; CAS 83027-13-8; dihydrochloride CAS 97075-46-2) is a small-molecule allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7) that directly activates receptor signaling via a binding site in the transmembrane domain [1]. Characterized as the first selective pharmacological tool for mGluR7, AMN082 exhibits potent agonist activity in transfected mammalian cells (EC50 = 64–290 nM in cAMP inhibition and GTPγS binding assays) and demonstrates oral bioavailability and blood–brain barrier penetration [1]. The compound is supplied as a crystalline solid of ≥98% purity (HPLC) and is widely used as a research reagent to interrogate the role of mGluR7 in central nervous system function and disease models .

Why Generic Substitution of AMN082 Free Base with Orthosteric Agonists or mGluR7 NAMs Is Not Scientifically Justified


AMN082 free base cannot be substituted with generic orthosteric group III agonists (e.g., L-AP4) or with mGluR7 negative allosteric modulators (NAMs; e.g., MMPIP, ADX71743) without fundamentally altering the experimental outcome. AMN082 activates mGluR7 via a distinct allosteric site in the transmembrane domain and demonstrates little to no effect on orthosteric ligand potency, whereas orthosteric agonists bind the extracellular Venus flytrap domain and NAMs exert opposite modulatory effects [1]. Critically, AMN082 exhibits a unique selectivity fingerprint across mGluR subtypes at concentrations ≤10 μM that is not shared by group III–preferring orthosteric agonists such as L-AP4, which activate mGluR4, mGluR6, and mGluR8 in addition to mGluR7 [1]. Moreover, the in vivo pharmacology of AMN082 is confounded by rapid metabolism to a monoaminergic-active metabolite (t1/2 < 1 min in rat liver microsomes), an artifact not reported for other mGluR7 tool compounds and one that mandates careful experimental interpretation and dose-timing considerations not required for alternative agents [2]. These compound-specific properties preclude simple interchange with other mGluR7 ligands.

Quantitative Evidence Guide: AMN082 Free Base Differentiation vs. mGluR7 Orthosteric Agonists, NAMs, and Antagonists


Potency and Efficacy vs. L-Glutamate and L-AP4 in cAMP and GTPγS Assays

AMN082 inhibits forskolin-stimulated cAMP accumulation and stimulates GTPγS binding in transfected mammalian cells expressing mGluR7 with EC50 values of 64–290 nM, exhibiting agonist efficacies comparable to the orthosteric agonist L-AP4 and superior to the endogenous ligand L-glutamate [1]. The PNAS 2005 study directly compared these three agents in the same experimental system, establishing AMN082 as a full agonist of mGluR7 with potency in the nanomolar range [1].

mGluR7 cAMP inhibition GTPγS binding allosteric agonist

Selectivity Fingerprint Across mGluR Subtypes vs. Orthosteric Agonists

At a concentration of 10 μM, AMN082 produced 140% activation of mGluR7a and 90% activation of mGluR7b relative to baseline, while eliciting only 15%, 18%, and 20% activation of mGluR1b, mGluR4, and mGluR8a, respectively, and failing to show appreciable effects at mGluR2, mGluR3, mGluR5a, mGluR6, GluR3, or NMDA receptor subtypes . The original PNAS study further confirmed that AMN082 at concentrations ≤10 μM did not appreciably activate or inhibit other mGluR subtypes or selected ionotropic glutamate receptors [1].

mGluR selectivity glutamate receptor allosteric modulator off-target

In Vivo Anxiolytic Efficacy in Behavioral Models vs. mGluR7 Knockout Controls

Intraperitoneal administration of AMN082 (3–6 mg/kg) to Swiss mice produced significant anxiolytic-like effects in the modified stress-induced hyperthermia (SIH) and four-plate tests [1]. Critically, AMN082 was ineffective as an anxiolytic in the SIH test in mGluR7 knockout mice compared with wild-type C57BL/6J littermate controls, whereas diazepam (1.25–5 mg/kg) reduced SIH in both genotypes [1]. The anxiolytic effect of AMN082 was abolished by pretreatment with the benzodiazepine antagonist flumazenil (10 mg/kg i.p.), indicating GABAergic involvement [1].

anxiolytic mGluR7 stress-induced hyperthermia four-plate test in vivo pharmacology

Allosteric Mechanism and Orthosteric Site Independence vs. Orthosteric Agonists

Chimeric receptor studies position the binding site of AMN082 in the transmembrane region of mGluR7, distinct from the extracellular Venus flytrap domain targeted by orthosteric agonists such as L-AP4 and L-glutamate [1]. AMN082 has little to no effect on the potency of orthosteric ligands, demonstrating that its allosteric agonism does not interfere with orthosteric site binding [1]. This contrasts with orthosteric agonists, which directly compete with the endogenous ligand at the glutamate-binding site.

allosteric agonist transmembrane domain orthosteric site mGluR7 chimeric receptor

Oral Bioavailability and Brain Penetration vs. Peptidergic Orthosteric Agonists

AMN082 is orally active and penetrates the blood–brain barrier, as demonstrated by its ability to elevate plasma stress hormones (corticosterone and corticotropin) in an mGluR7-dependent manner following oral administration [1]. Peak brain concentrations of 339 ng/g were recorded 30 min after a single intraperitoneal injection of 10 mg/kg in mice [2]. This contrasts with peptidergic orthosteric agonists such as L-AP4, which exhibit poor CNS penetration and are typically administered via intracerebroventricular or intrathecal routes.

oral bioavailability blood-brain barrier CNS penetration pharmacokinetics

Metabolic Stability and Metabolite-Driven Confounds vs. Alternative mGluR7 Tool Compounds

Profiling of AMN082 in rat liver microsomes revealed rapid metabolism with a half-life of less than 1 minute, yielding a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1) [1]. Met-1 exhibits physiologically relevant binding affinity at serotonin transporter (SERT; Ki = 323 nM), dopamine transporter (DAT; Ki = 3020 nM), and norepinephrine transporter (NET; Ki = 3410 nM), whereas the parent compound AMN082 shows appreciable affinity only at NET (Ki = 1385 nM) [1]. AMN082 produces antidepressant-like activity and SERT occupancy up to 4 hours post-dose, a time point at which AMN082 brain and plasma concentrations are significantly reduced while Met-1 concentrations continue to increase [1]. This metabolite artifact is not documented for other mGluR7 tool compounds such as MMPIP, ADX71743, or XAP044.

metabolic stability microsomal half-life monoamine transporter SERT pharmacokinetics

Optimal Research and Industrial Use Cases for AMN082 Free Base Based on Quantitative Differentiation


In Vitro Pharmacological Studies Requiring Selective mGluR7 Activation

AMN082 free base is the preferred reagent for cell-based assays, electrophysiology, and biochemical studies where unambiguous attribution of effects to mGluR7 is required. At 10 μM, AMN082 demonstrates ≥4.5-fold selectivity for mGluR7a over mGluR4 (140% vs. 18% activation) and minimal activity at other mGluR and ionotropic glutamate receptor subtypes . This selectivity profile enables researchers to isolate mGluR7-specific signaling without confounding activation of other group III mGluRs, a limitation inherent to orthosteric agonists such as L-AP4. Additionally, the allosteric mechanism of AMN082—acting via the transmembrane domain without affecting orthosteric ligand potency—permits investigation of allosteric modulation of mGluR7 in combination with orthosteric site ligands .

In Vivo Behavioral Pharmacology in Rodent Models of Anxiety and Stress

For in vivo studies of mGluR7 function in anxiety, stress, and depression, AMN082 offers distinct advantages over alternative mGluR7 ligands. The compound is orally active and brain-penetrant, with peak brain concentrations of 339 ng/g achieved 30 minutes after systemic administration . At doses of 3–6 mg/kg (i.p.), AMN082 produces robust anxiolytic-like effects in the stress-induced hyperthermia and four-plate tests, and these effects are absent in mGluR7 knockout mice, confirming target engagement in vivo . This genetic validation of on-target activity is a unique strength not established for other mGluR7 tool compounds. However, researchers must account for the rapid metabolism of AMN082 to the SERT-active metabolite Met-1; experimental designs should include appropriate time-course analyses and, where feasible, parallel studies with Met-1 alone to delineate mGluR7-mediated versus monoaminergic contributions .

Studies of Addiction and Drug-Seeking Behavior Where mGluR7 Agonism Is Implicated

AMN082 has demonstrated dose-dependent inhibition of cocaine-induced reinstatement of drug-seeking behavior in rat relapse models, an effect that is blocked by the mGluR7 NAM MMPIP, confirming mGluR7 involvement . Similarly, AMN082 reduces ethanol-induced conditioned place preference reinstatement in mice . These findings position AMN082 as a valuable tool for investigating the role of mGluR7 in psychostimulant and alcohol addiction circuitry. The ability to administer AMN082 systemically (orally or intraperitoneally) facilitates integration into complex behavioral paradigms that require repeated dosing over multiple sessions, a logistical advantage over centrally administered orthosteric agonists.

Analytical Method Development and Quality Control for mGluR7 Ligand Screening

AMN082 free base is available as an analytical standard with ≥98% purity (HPLC) from multiple reputable vendors, including Sigma-Aldrich and Cayman Chemical . The compound is supplied as a crystalline solid with defined storage conditions (−20°C, desiccated) and solubility specifications (≥5 mg/mL in DMSO), facilitating reproducible preparation of stock solutions for high-throughput screening campaigns . The well-characterized selectivity profile and in vitro potency of AMN082 (EC50 = 64–290 nM) make it suitable as a reference agonist in assays designed to identify novel mGluR7 positive allosteric modulators or to validate receptor expression in engineered cell lines. For laboratories conducting structure-activity relationship (SAR) studies on mGluR7 allosteric ligands, AMN082 serves as a benchmark tool compound against which new chemical entities can be directly compared in standardized cAMP inhibition and GTPγS binding assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMN082 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.